molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

Cat. No.: B2589104
CAS No.: 1027224-91-4
M. Wt: 381.42
InChI Key: FDUKXESNYGNIEA-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H18F3N3OS and a molecular weight of 381.42 g/mol . This compound is characterized by the presence of a piperazine ring substituted with phenyl and trifluoromethoxyphenyl groups, along with a carbothioamide functional group.

Preparation Methods

The synthesis of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a suitable coupling agent to form the intermediate product. This intermediate is then treated with thiophosgene to introduce the carbothioamide group . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a trifluoromethoxy group, and a carbothioamide moiety, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₃N₃OS
Molar Mass 363.37 g/mol
CAS Number 1027224-91-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a coupling agent, followed by treatment with thiophosgene to introduce the carbothioamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)
MCF-710.4
A54912.5

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been studied for its potential as an inhibitor of various enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The inhibition constants (IC50 values) for these enzymes suggest moderate inhibitory activity .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing binding affinity to target sites on enzymes or receptors involved in disease processes .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on piperazine derivatives demonstrated that modifications like trifluoromethyl substitutions significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro assays revealed that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications .
  • Inflammation Modulation : Research indicated that compounds with structural similarities could modulate inflammatory responses by inhibiting COX and LOX pathways, suggesting a role in treating inflammatory diseases .

Properties

IUPAC Name

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKXESNYGNIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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